REACTION_CXSMILES
|
[OH-].[K+:2].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][C:9]([OH:11])=[O:10].S1C=CC=C1[CH2:17][C:18]([O-])=[O:19].[K+].[CH3:22][O:23][C:24](=[O:40])[CH2:25][NH:26][C:27](=[O:39])[C:28]1[CH:33]=[CH:32][CH:31]=[C:30]([NH:34][C:35](=O)[CH2:36]Cl)[CH:29]=1>CO>[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][C:9]([O-:11])=[O:10].[K+:2].[CH3:22][O:23][C:24](=[O:40])[CH2:25][NH:26][C:27](=[O:39])[C:28]1[CH:33]=[CH:32][CH:31]=[C:30]([NH:34][C:35](=[S:3])[CH2:36][C:18](=[O:19])[CH3:17])[CH:29]=1 |f:0.1,3.4,7.8|
|
Name
|
|
Quantity
|
0.99 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
79.1 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC(=O)[O-].[K+]
|
Name
|
|
Quantity
|
267.5 g
|
Type
|
reactant
|
Smiles
|
COC(CNC(C1=CC(=CC=C1)NC(CCl)=O)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After stirring for a period of 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding 495 ml
|
Type
|
ADDITION
|
Details
|
is added over 0.5 hr
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
without cooling
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is warmed at 40°-45° C. for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
, cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The material collected
|
Type
|
WASH
|
Details
|
is sequentially washed with 50% methanol, water, and 50% methanol
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
to afford 262.4 g
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CC(=O)[O-].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC(C1=CC(=CC=C1)NC(CC(C)=O)=S)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |